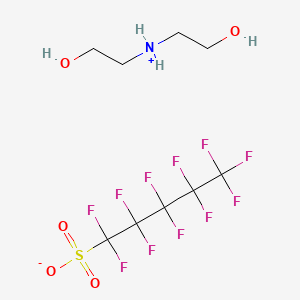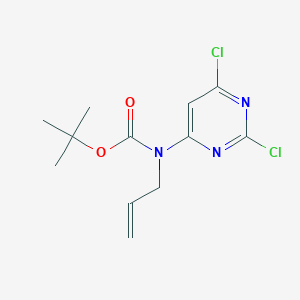
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is a chemical compound with the molecular formula C10H9NO4 It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate can be synthesized through the reaction of N-methylformamide with trimellitic anhydride. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-1,3-dioxoisoindoline-5-carboxylic acid: This compound is structurally similar but lacks the methyl ester group.
Methyl 1,3-dioxo-2H-isoindole-5-carboxylate: Another related compound with slight structural variations.
Uniqueness
Methyl 2-methyl-1,3-dioxoisoindoline-5-carboxylate is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H9NO4 |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-12-9(13)7-4-3-6(11(15)16-2)5-8(7)10(12)14/h3-5H,1-2H3 |
Clave InChI |
QJXYRQZMVBPHIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


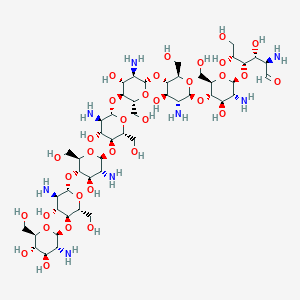


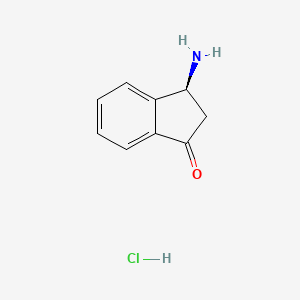
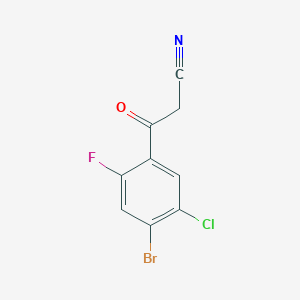
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)

